Cas no 1383546-53-9 (2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride)

2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride is a versatile fluorinated building block used in organic synthesis and pharmaceutical applications. Its key structural features include a reactive carbonyl chloride group and a trifluoromethyl-substituted pyrrolidine ring, enabling efficient derivatization for the preparation of amides, esters, and other functionalized compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug design. The compound’s high reactivity allows for selective modifications under mild conditions, facilitating the synthesis of complex molecules. It is particularly useful in the development of bioactive compounds, agrochemicals, and materials science applications requiring fluorinated motifs. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride structure
1383546-53-9 structure
商品名:2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride
CAS番号:1383546-53-9
MF:C6H7ClF3NO
メガワット:201.57409119606
CID:6063980
PubChem ID:88541375

2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • YVSJSEYFELKQFI-UHFFFAOYSA-N
    • SCHEMBL9955963
    • 2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
    • 1383546-53-9
    • EN300-1154913
    • 2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride
    • インチ: 1S/C6H7ClF3NO/c7-5(12)11-3-1-2-4(11)6(8,9)10/h4H,1-3H2
    • InChIKey: YVSJSEYFELKQFI-UHFFFAOYSA-N
    • ほほえんだ: ClC(N1CCCC1C(F)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 201.0168260g/mol
  • どういたいしつりょう: 201.0168260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1154913-10.0g
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
1383546-53-9
10g
$3131.0 2023-06-09
Enamine
EN300-1154913-0.1g
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
1383546-53-9
0.1g
$640.0 2023-06-09
Enamine
EN300-1154913-0.05g
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
1383546-53-9
0.05g
$612.0 2023-06-09
Enamine
EN300-1154913-2.5g
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
1383546-53-9
2.5g
$1428.0 2023-06-09
Enamine
EN300-1154913-1.0g
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
1383546-53-9
1g
$728.0 2023-06-09
Enamine
EN300-1154913-0.25g
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
1383546-53-9
0.25g
$670.0 2023-06-09
Enamine
EN300-1154913-5.0g
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
1383546-53-9
5g
$2110.0 2023-06-09
Enamine
EN300-1154913-0.5g
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
1383546-53-9
0.5g
$699.0 2023-06-09

2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride 関連文献

2-(Trifluoromethyl)pyrrolidine-1-carbonyl chlorideに関する追加情報

Introduction to 2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride (CAS No. 1383546-53-9)

2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1383546-53-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrrolidine class, featuring a trifluoromethyl group at the 2-position and a carbonyl chloride functionality at the 1-position. The presence of these distinct structural elements imparts unique reactivity and potential applications, making it a valuable intermediate in synthetic chemistry.

The trifluoromethyl group is a key structural feature that influences the electronic properties and metabolic stability of molecules. In pharmaceuticals, trifluoromethyl-substituted compounds often exhibit enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased resistance to metabolic degradation. This characteristic has led to the extensive use of trifluoromethyl-containing derivatives in drug development, particularly in the treatment of inflammatory diseases, infectious disorders, and oncological conditions.

The carbonyl chloride functionality in 2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride makes it a highly reactive electrophile, facilitating various coupling reactions such as amide bond formation, urea synthesis, and peptide coupling. This reactivity is particularly useful in the construction of complex molecular architectures, enabling the synthesis of novel bioactive compounds. The compound serves as a versatile building block for medicinal chemists seeking to develop new therapeutic agents with improved efficacy and selectivity.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). Pyrrolidine-based scaffolds have emerged as promising candidates due to their ability to mimic peptide binding motifs and disrupt aberrant protein interactions. The incorporation of a trifluoromethyl group enhances the binding affinity and selectivity of these inhibitors, making them more effective in modulating biological pathways. For instance, studies have demonstrated that trifluoromethyl-substituted pyrrolidines can serve as potent inhibitors of kinases and other enzymes involved in cancer progression.

Another area where 2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride finds application is in the synthesis of agrochemicals. Fluorinated compounds are known for their improved resistance to environmental degradation and enhanced bioavailability. The trifluoromethyl group contributes to the stability of agrochemicals, allowing for prolonged activity in crop protection formulations. Additionally, the carbonyl chloride moiety enables further derivatization into herbicides, fungicides, and insecticides with tailored biological properties.

The synthesis of 2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride typically involves multi-step organic transformations starting from readily available precursors. Key steps include halogenation, trifluoromethylation, and activation of the carbonyl group to form the corresponding chloride derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for meeting the increasing demand for specialized intermediates in drug discovery and industrial applications.

Recent research has highlighted the potential of 2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride in designing next-generation therapeutics targeting neurological disorders. Pyrrolidine derivatives have shown promise as modulators of neurotransmitter receptors and ion channels. The electron-withdrawing nature of the trifluoromethyl group enhances binding interactions with these targets, leading to improved therapeutic effects. Preclinical studies have demonstrated that compounds derived from this scaffold exhibit potent activity against conditions such as Alzheimer's disease and Parkinson's disease.

The versatility of 2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride extends beyond pharmaceuticals into materials science. Fluorinated pyrrolidines can be incorporated into polymers and coatings to enhance thermal stability, chemical resistance, and mechanical properties. These materials find applications in high-performance industries such as aerospace, automotive manufacturing, and electronics.

In conclusion,2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride (CAS No. 1383546-53-9) is a multifunctional compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in drug discovery, agrochemical development, materials science, and beyond. As research continues to uncover new synthetic strategies and biological functions,trifluoromethyl-containing pyrrolidines are poised to play an increasingly important role in advancing scientific innovation.

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